

Solifenacin-d5 Hydrochloride structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

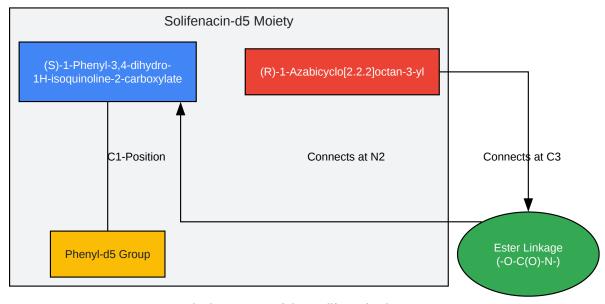
An In-depth Technical Guide to Solifenacin-d5 Hydrochloride

This technical guide provides a comprehensive overview of **Solifenacin-d5 Hydrochloride**, a deuterated isotopologue of Solifenacin Hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies. This document details its core chemical properties, structure, and established analytical methodologies.

Core Compound Data

Solifenacin-d5 Hydrochloride is a stable, labeled version of Solifenacin, a competitive muscarinic receptor antagonist. The incorporation of five deuterium atoms on the phenyl ring results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent compound in mass spectrometry-based assays. Its primary application is as an internal standard for the quantification of Solifenacin in biological matrices.

Quantitative Data Summary


The key quantitative properties of **Solifenacin-d5 Hydrochloride** are summarized in the table below.

Property	Value
Chemical Name	Solifenacin-d5 Hydrochloride
CAS Number	1426174-05-1
Molecular Formula	C23H22D5CIN2O2
Molecular Weight	403.96 g/mol
Applications	Internal standard for the quantification of Solifenacin by GC- or LC-MS

Chemical Structure

Solifenacin-d5 Hydrochloride consists of a deuterated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety linked via a carbamate group to a (R)-quinuclidin-3-ol moiety. The five deuterium atoms are substituted on the phenyl group, which provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Logical structure of the Solifenacin-d5 core.

Click to download full resolution via product page

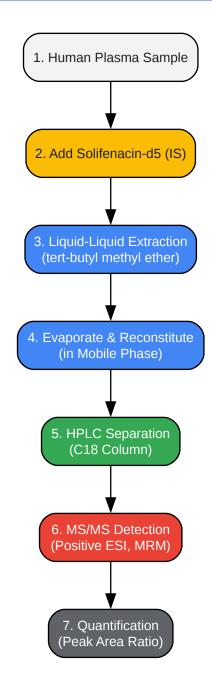
Caption: Logical structure of the Solifenacin-d5 core.

Experimental Protocols

While specific synthesis protocols for **Solifenacin-d5 Hydrochloride** are proprietary and not readily available in public literature, its application as an internal standard in analytical methods is well-documented. Below are detailed methodologies for its use in the quantification of Solifenacin in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Solifenacin Quantification in Human Plasma

This protocol is a composite of validated methods for determining Solifenacin concentrations in human plasma, utilizing Solifenacin-d5 as an internal standard (IS).[1][2]


- 3.1.1 Sample Preparation (Liquid-Liquid Extraction)
- Pipette 250 µL of human plasma into a clean microcentrifuge tube.
- Add the internal standard (Solifenacin-d5) to achieve a specific concentration.
- Add 1.5 mL of tert-butyl methyl ether as the extraction solvent.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 μL of the mobile phase.[2]
- Vortex for 1 minute and transfer to an autosampler vial for analysis.

3.1.2 Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 column (e.g., Gemini-NX C18, 50 × 4.6 mm, 5 μm) is commonly used.[1]
- Mobile Phase: A typical mobile phase is a mixture of an organic solvent and an aqueous buffer, such as 5 mM ammonium formate (pH 3.0) and methanol in a 20:80 v/v ratio.[1]
- Flow Rate: A flow rate of 0.4 mL/min is often employed.[1]
- Injection Volume: 5-10 μL.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- 3.1.3 Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions:
 - Solifenacin: m/z 363.2 → 193.2[1]
 - Solifenacin-d5 (IS): m/z 368.2 → 198.2[1]
- Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, nebulizing gas, and collision gas pressure.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solifenacin-d5 Hydrochloride structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562808#solifenacin-d5-hydrochloride-structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com